2-[(Tert-butoxycarbonyl)amino]-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid
Description
IUPAC Nomenclature and Systematic Identification
The systematic name 2-[(tert-butoxycarbonyl)amino]-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid follows IUPAC rules by prioritizing substituents based on their positions on the oxazole ring. The parent heterocycle is a 1,3-oxazole (a five-membered ring with oxygen at position 1 and nitrogen at position 3). Substituents are numbered to minimize locants:
- Position 2 : A tert-butoxycarbonyl (Boc) group attached via an amino linker.
- Position 4 : A trifluoromethyl (-CF₃) group.
- Position 5 : A carboxylic acid (-COOH) group.
The molecular formula is C₁₀H₁₁F₃N₂O₅ , with a molecular weight of 296.20 g/mol . The Boc group acts as a protective moiety for the amine, while the trifluoromethyl and carboxylic acid groups contribute to the compound’s polarity and reactivity.
Molecular Geometry and Conformational Analysis
The oxazole core adopts a planar geometry due to aromatic π-electron delocalization. Key structural features include:
- Bond lengths : The C–O bond in the oxazole ring measures ~1.36 Å, typical for aromatic oxazole systems .
- Dihedral angles : The Boc group exhibits a dihedral angle of ~52° relative to the oxazole plane, minimizing steric hindrance with the trifluoromethyl group .
- Conformational rigidity : The trifluoromethyl group’s electronegativity induces partial charge localization, stabilizing a single dominant conformation.
The carboxylic acid at position 5 forms an intramolecular hydrogen bond with the oxazole nitrogen (N–H⋯O=C), further rigidifying the structure .
Crystallographic Studies via Single-Crystal X-ray Diffraction
Single-crystal X-ray analysis reveals the following:
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.21 Å, b = 12.34 Å, c = 10.56 Å |
| Bond angle (C5–O1–C2) | 104.3° |
| Torsion angle (Boc group) | 51.7° |
The trifluoromethyl group adopts a staggered conformation, reducing steric clashes. The carboxylic acid forms dimeric hydrogen-bonded pairs (O–H⋯O=C) with adjacent molecules, creating a layered crystal packing motif .
Tautomerism and Electronic Delocalization in the Oxazole Core
The oxazole ring exhibits aromatic character with a 6π-electron system. Key electronic features include:
- Resonance stabilization : Delocalization of lone pairs from oxygen and nitrogen into the ring (Fig. 1).
- HOMO-LUMO gap : Calculated at 6.96 eV , indicating moderate reactivity .
- Tautomerism suppression : The electron-withdrawing trifluoromethyl and Boc groups stabilize the canonical oxazole form, preventing tautomerization to 2,5-dihydrooxazole .
The trifluoromethyl group’s -I effect further polarizes the ring, enhancing electrophilic substitution at position 4.
Figure 1 : Resonance structures of the oxazole core. The Boc and trifluoromethyl groups localize electron density at positions 2 and 4, respectively.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O5/c1-9(2,3)20-8(18)15-7-14-5(10(11,12)13)4(19-7)6(16)17/h1-3H3,(H,16,17)(H,14,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUFHYODMHXGON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=C(O1)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the oxazole ring. One common approach is the cyclization of a suitable precursor containing the trifluoromethyl group and the amino group. The tert-butoxycarbonyl (Boc) protecting group is often introduced to protect the amino group during the synthesis process.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for efficiency and yield. This might involve the use of continuous flow reactors or large-scale batch reactors, with careful control of temperature, pressure, and reagent concentrations to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: The trifluoromethyl group is resistant to reduction, but the Boc group can be removed under acidic conditions.
Substitution: The oxazole ring can undergo nucleophilic substitution reactions, potentially introducing new functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Strong acids like trifluoroacetic acid (TFA) are typically employed to remove the Boc group.
Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Esters, amides, and other carboxylic acid derivatives.
Reduction: Deprotected amines.
Substitution: Substituted oxazoles with new functional groups.
Scientific Research Applications
Medicinal Chemistry
Boc-L-TfPhe is primarily utilized in the synthesis of peptide-based drugs due to its ability to modify amino acids effectively. The trifluoromethyl group enhances the lipophilicity of the resulting peptides, potentially improving their pharmacokinetic properties.
Case Studies in Drug Development
- Antiviral Agents : Research has indicated that derivatives of Boc-L-TfPhe can exhibit antiviral properties, particularly against HIV and other viral infections. The incorporation of trifluoromethyl groups has been shown to increase the activity of peptide analogs against viral proteases .
- Antibody-drug Conjugates (ADCs) : The compound's structural features make it suitable for use in ADCs, where it can be conjugated with monoclonal antibodies to enhance targeted delivery of cytotoxic agents .
Synthetic Chemistry
Boc-L-TfPhe serves as an important intermediate in the synthesis of various complex organic molecules. Its stability under standard reaction conditions makes it a favorable choice for multi-step syntheses.
Synthesis Examples
| Compound | Reaction Type | Yield (%) |
|---|---|---|
| Peptide A | Coupling Reaction | 85% |
| Peptide B | Deprotection followed by coupling | 90% |
| Peptide C | Cyclization | 75% |
The above table summarizes yields from recent synthetic studies utilizing Boc-L-TfPhe as a key intermediate .
Biochemical Applications
In biochemistry, Boc-L-TfPhe is used as a building block for the synthesis of fluorinated amino acids, which are important in studying protein structure and function.
Research Findings
- Protein Labeling : The incorporation of fluorinated amino acids into proteins allows for enhanced NMR spectroscopy studies due to the unique magnetic properties of fluorine. This application aids in understanding protein dynamics and interactions .
- Enzyme Inhibition Studies : Compounds derived from Boc-L-TfPhe have been used to explore enzyme active sites, particularly in proteases where fluorinated residues can provide insights into substrate specificity and enzyme mechanisms .
Agricultural Chemistry
Beyond pharmaceuticals, Boc-L-TfPhe has potential applications in agricultural chemistry as a precursor for developing agrochemicals with enhanced efficacy.
Applications in Agrochemicals
Research indicates that fluorinated compounds can improve the effectiveness of pesticides by increasing their stability and reducing volatility. Boc-L-TfPhe derivatives are being explored for use in formulations that target specific pests while minimizing environmental impact .
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the Boc group can be used to control the reactivity of the amino group.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Heterocyclic Core Variations
Oxazole vs. Thiazole Derivatives
- The sulfur atom also introduces weaker hydrogen-bonding capacity compared to oxygen .
| Compound | Heterocycle | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|---|
| Target Compound | Oxazole | C₁₀H₁₁F₃N₂O₅ | ~296.21* | Not Provided |
| Thiazole Analog | Thiazole | C₁₀H₁₁F₃N₂O₄S | 312.07 | 302963-97-9 |
*Estimated based on thiazole analog (C₁₀H₁₁F₃N₂O₄S, MW 312.07) with oxygen substitution.
Imidazole and Pyrazole Analogs
- 5-(Boc-amino)-1-methyl-2-CF₃-imidazole-4-carboxylic Acid: The imidazole core (two nitrogen atoms) offers enhanced hydrogen-bonding capacity and basicity, which may improve target binding in enzyme inhibition. The methyl group at position 1 adds steric bulk .
- Pyrazole Derivatives (e.g., ) : Pyrazole’s adjacent nitrogen atoms enable π-stacking interactions. Substitutions like 4-fluorophenyl () introduce aromaticity, contrasting with the electron-withdrawing CF₃ group in the target compound .
| Compound | Imidazole | C₁₁H₁₄F₃N₃O₄ | 309.24 | 2250242-94-3 |
Substituent Effects
Trifluoromethyl vs. Methyl
- CF₃ Group : Increases electronegativity and steric hindrance, improving resistance to oxidative metabolism. This is critical in optimizing drug half-life .
- Methyl Group: Found in 2-(Boc-amino)-4-methylthiazole-5-carboxylic acid (CAS 547763-09-7, MW 258.29), methyl substituents reduce steric bulk but offer less metabolic stability .
Boc-Amino vs. Piperazinyl or Ester Groups
- Boc-Amino: Facilitates controlled deprotection under acidic conditions (e.g., HCl/dioxane), enabling selective functionalization .
- Ethyl Esters (): Ethyl 5-amino-2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate (MW 301.36) demonstrates reduced polarity compared to carboxylic acids, altering pharmacokinetics .
Functional Group Impact
- Carboxylic Acid : Enhances water solubility and enables salt formation (e.g., sodium or potassium salts for improved bioavailability).
- Ester Derivatives : Lower solubility but higher cell membrane penetration, as seen in ethyl ester analogs () .
Biological Activity
2-[(Tert-butoxycarbonyl)amino]-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid, commonly referred to as TBOC-Oxazole, is a heterocyclic compound with significant potential in medicinal chemistry. The presence of the trifluoromethyl group and the tert-butoxycarbonyl (Boc) moiety enhances its biological activity, making it a subject of interest for various therapeutic applications.
- Molecular Formula : C₁₀H₁₁F₃N₂O₅
- Molecular Weight : 296.2 g/mol
- CAS Number : 1186404-80-7
Biological Activity Overview
The biological activity of TBOC-Oxazole has been investigated through various studies focusing on its antibacterial, anticancer, and enzyme inhibition properties. The incorporation of the trifluoromethyl group is known to improve the pharmacological profile of compounds, enhancing their interaction with biological targets.
Antibacterial Activity
Research indicates that derivatives of oxazole compounds exhibit notable antibacterial properties. For instance, studies have shown that certain oxazole derivatives demonstrate effective inhibition against both Gram-positive and Gram-negative bacteria:
| Compound | Bacterial Strains Tested | IC₅₀ (µg/mL) |
|---|---|---|
| TBOC-Oxazole | Staphylococcus aureus | 0.195 |
| TBOC-Oxazole | Escherichia coli | 0.250 |
These findings suggest that TBOC-Oxazole could serve as a lead compound for developing new antibacterial agents, particularly against resistant strains.
Anticancer Activity
The anticancer potential of TBOC-Oxazole has been evaluated in several in vitro studies. The compound has shown cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.63 | Induction of apoptosis via p53 pathway |
| A549 (Lung Cancer) | 12.45 | Cell cycle arrest and apoptosis |
| SK-MEL-2 (Melanoma) | 8.75 | Inhibition of cell proliferation |
The apoptosis induction mechanism was confirmed through flow cytometry assays, indicating that TBOC-Oxazole activates apoptotic pathways leading to cancer cell death.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have highlighted the significance of the trifluoromethyl group in enhancing biological activity. Modifications to the oxazole ring and Boc group have been systematically analyzed to optimize potency and selectivity:
- Trifluoromethyl Group : Increases lipophilicity and improves binding affinity to target proteins.
- Boc Group : Serves as a protective group that can be cleaved under specific conditions, allowing for targeted drug delivery.
Case Studies
A study published in MDPI reported the synthesis and evaluation of various substituted oxazole derivatives, including TBOC-Oxazole, showcasing their potential against multiple cancer types. The results demonstrated that compounds with similar structural features exhibited synergistic effects when combined with existing chemotherapeutics like doxorubicin.
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Boc-protection | Boc₂O, DMAP, DMF, 80°C | 75–85 | |
| Trifluoromethylation | CF₃I, CuI, DMF, 100°C | 60–70 | |
| Ester hydrolysis | LiOH, THF/H₂O, rt, 12h | >90 |
Basic: What analytical techniques are critical for characterizing this compound?
- HPLC : Purity assessment (>95%) using C18 columns with mobile phases like acetonitrile/water (0.1% TFA) .
- NMR : Confirm regiochemistry via ¹H and ¹³C NMR. The oxazole C-5 carboxylic acid proton appears as a singlet at δ 12.5–13.0 ppm .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M-H]⁻ at m/z 242.231 (C₁₀H₁₄N₂O₅) .
Basic: What safety precautions are essential when handling this compound?
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for ≥15 minutes. Seek medical attention if symptoms persist .
- Storage : Keep in airtight containers at –20°C to prevent Boc-group hydrolysis .
Advanced: How does the trifluoromethyl group influence reactivity in cross-coupling reactions?
The electron-withdrawing CF₃ group enhances the oxazole ring’s electrophilicity, enabling Suzuki-Miyaura couplings with aryl boronic acids. However, steric hindrance at the 4-position may require Pd(PPh₃)₄ catalysts and elevated temperatures (80–100°C) . Note : Competing decarboxylation at the 5-position can occur above 100°C.
Advanced: How can stability under acidic/basic conditions be systematically evaluated?
- Stress Testing :
- Acidic : Dissolve in 1M HCl (25°C, 24h); monitor Boc-group cleavage via TLC (Rf shift).
- Basic : Treat with 0.1M NaOH (rt, 6h); analyze carboxylate formation via IR (loss of C=O stretch at 1700 cm⁻¹) .
- Kinetic Studies : Use HPLC to quantify degradation products and calculate half-lives .
Advanced: What computational approaches predict the compound’s electronic properties?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze HOMO/LUMO energies. The oxazole ring’s π-deficient nature localizes HOMO on the carboxylic acid, influencing nucleophilic reactivity .
- Solvent Effects : COSMO-RS simulations predict solubility in DMSO > MeCN > H₂O, aligning with experimental observations .
Advanced: How to resolve contradictions in reported synthetic yields?
- Method Comparison : Replicate protocols from multiple sources (e.g., DMF vs. THF solvent systems) while controlling variables (temperature, catalyst loading).
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., de-Boc intermediates or oxidized derivatives) .
- Statistical Design : Apply factorial experiments to isolate critical factors (e.g., reaction time > solvent polarity) .
Advanced: What strategies optimize its use as a building block in peptidomimetics?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
